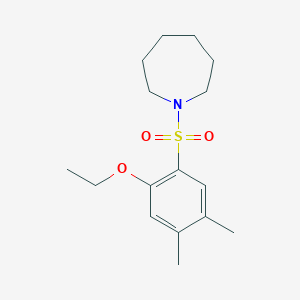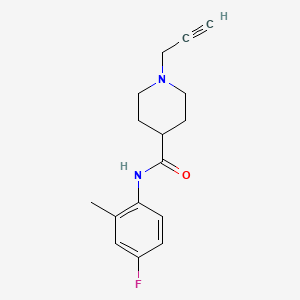![molecular formula C18H22N2O5 B2740548 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-95-7](/img/structure/B2740548.png)
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The synthesis of such compounds often involves the use of Boc protection. The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The reaction should be allowed to escape CO2 gas that forms during the reaction .Chemical Reactions Analysis
In terms of chemical reactions, the Boc group can be removed (deprotected) under certain conditions. For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Anticancer Agents
A series of functionalized amino acid derivatives, including the subject compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds have shown promising results in designing new anticancer agents, particularly against ovarian and oral cancers, highlighting their potential in oncological research (Kumar et al., 2009).
Role in Renin Inhibition
This compound has been utilized in the synthesis of angiotensinogen transition-state analogues, which are potent inhibitors of human plasma renin. The research underscores its potential in developing treatments for conditions related to renin activity, such as hypertension (Thaisrivongs et al., 1987).
Applications in Heterocyclic Chemistry
The compound has also found applications in the synthesis of heterocyclic compounds, such as 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, which are important in various chemical research fields (Lkizler et al., 1996).
Enantioselective Synthesis
Research has focused on the enantioselective synthesis of derivatives using this compound, highlighting its utility in preparing optically pure compounds for further application in medicinal chemistry and drug development (Magata et al., 2017).
Catalysis and Peptide Synthesis
It has been used as a catalyst in the N-tert-butoxycarbonylation of amines, showcasing its efficiency and environmental benignity in synthesizing N-Boc amino acids, which are crucial in peptide synthesis (Heydari et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of this compound is the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The compound interacts with its targets through a process known as Boc deprotection . This process involves the removal of the Boc group from the molecule, which can be achieved at high temperatures using a thermally stable ionic liquid . The ionic liquid demonstrates a beneficial effect, having low viscosity and high thermal stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Boc deprotection pathway . This pathway involves the removal of the Boc group from the molecule, allowing for subsequent chemical reactions to occur . The downstream effects of this pathway include the extraction of water-soluble polar organic molecules using ionic liquids .
Pharmacokinetics
The boc deprotection process suggests that the compound may have uniqueADME (Absorption, Distribution, Metabolism, and Excretion) properties . The use of a thermally stable ionic liquid in the deprotection process could potentially impact the compound’s bioavailability .
Result of Action
The result of the compound’s action is the deprotection of the Boc group . This process allows for the extraction of water-soluble polar organic molecules using ionic liquids .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an ionic liquid . High temperatures and the presence of a thermally stable ionic liquid are necessary for the Boc deprotection process . These factors can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-14(16(21)22)20-15(24-11)13(10-12-8-6-5-7-9-12)19-17(23)25-18(2,3)4/h5-9,13H,10H2,1-4H3,(H,19,23)(H,21,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJKXZBZQFDKFQ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2740467.png)
![Methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2740469.png)

![1-[2-(2-Hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2740472.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2740473.png)
![N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2740474.png)
![7-[2-(4,6-Dimethylpyrimidin-2-ylthio)ethyl]-8-[4-(2-hydroxyethyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740475.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide](/img/structure/B2740476.png)
![4-(dimethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2740477.png)


![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2740487.png)